molecular formula C7H4Cl2O5S B134349 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid CAS No. 14665-31-7

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

Cat. No. B134349
CAS RN: 14665-31-7
M. Wt: 271.07 g/mol
InChI Key: CRNODOIWKMVMLY-UHFFFAOYSA-N
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Description

The compound of interest, 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid, is a chlorinated benzoic acid derivative with potential applications in various fields, including pharmaceuticals and organic synthesis. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related chlorinated benzoic acids and their derivatives, which can be extrapolated to understand the properties and reactions of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid.

Synthesis Analysis

The synthesis of chlorinated benzoic acids can involve various strategies, including direct chlorination , dehalogenation , and substitution reactions . For instance, the chlorination of 4-aminobenzoic acid leads to dichlorinated products , while dehalogenase enzymes from Pseudomonas species can convert 4-chlorobenzoate to 4-hydroxybenzoate . These methods could potentially be adapted to synthesize the compound by introducing the appropriate sulfonyl and hydroxyl groups at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of electron-withdrawing groups, such as chlorine, which can influence the acidity and reactivity of the carboxylic acid group . The presence of a sulfonyl group in 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid would likely enhance its acidity and make it a more reactive species for further chemical transformations.

Chemical Reactions Analysis

Chlorinated benzoic acids can undergo various chemical reactions, including nucleophilic substitution , reduction , and photodecomposition . The presence of a sulfonyl group in the compound of interest may facilitate nucleophilic substitution reactions, as seen in the synthesis of heterocyclic compounds from 4-chloro-2-fluoro-5-nitrobenzoic acid . Additionally, the hydroxyl group could be involved in esterification or could be replaced by other functional groups under photolytic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by their functional groups. For example, the presence of hydroxyl and sulfonyl groups can increase the solubility in water and affect the melting point . The antimicrobial activity of sulfonamide derivatives of chlorinated benzoic acids suggests that 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid could also exhibit biological activity . The crystal structure of related compounds, such as the proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid, reveals a hydrogen-bonded polymeric network, which could be relevant for understanding the solid-state properties of the compound .

Scientific Research Applications

Environmental Impact and Treatment of Contaminants

Research has demonstrated the occurrence, fate, and behavior of parabens, which share structural similarities with 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid, in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. Their biodegradability and ubiquitous presence in surface water and sediments due to the consumption of paraben-based products indicate a continuous introduction into the environment. Chlorinated parabens, resulting from reactions with free chlorine, have been detected in wastewater and swimming pools, emphasizing the need for further studies to improve knowledge regarding their toxicity (Haman et al., 2015).

Pharmacological and Health-related Applications

Phenolic compounds like chlorogenic acid and gallic acid, which bear functional groups similar to those in 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid, have been extensively studied for their health-promoting properties. Chlorogenic acid exhibits antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a nutraceutical for the prevention and treatment of metabolic syndrome highlights its potential for formulation in dietary supplements and functional foods (Santana-Gálvez et al., 2017). Similarly, gallic acid's powerful anti-inflammatory properties and its pharmacological activities in various inflammatory diseases emphasize the potential for development into treatments for inflammation-related conditions (Bai et al., 2020).

Analytical and Environmental Science

The enzymatic treatment of pollutants, including dyes from industrial wastewater, highlights the application of oxidoreductive enzymes in environmental science. The efficiency of enzymes in degrading recalcitrant compounds is significantly enhanced in the presence of certain redox mediators, indicating a promising avenue for the treatment of various organic pollutants in wastewater (Husain, 2006).

properties

IUPAC Name

4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNODOIWKMVMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550977
Record name 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

CAS RN

14665-31-7
Record name 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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